molecular formula C9H5BrFN B7951885 2-Bromo-5-fluoroquinoline

2-Bromo-5-fluoroquinoline

Cat. No.: B7951885
M. Wt: 226.04 g/mol
InChI Key: KZVMLBOMTBTEFX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroquinoline (CAS 917251-99-1) is a high-value halogenated quinoline derivative that serves as a critical synthetic intermediate in medicinal chemistry and antibacterial research. Its molecular formula is C9H5BrFN, with a molecular weight of 226.04 g/mol . The core quinoline structure is a privileged scaffold in drug discovery, and the specific bromo and fluoro substituents at the 2 and 5 positions, respectively, make this compound a versatile building block for further functionalization via cross-coupling reactions and other synthetic transformations. Quinolones and their derivatives, which are structurally related to this compound, are well-established as a major class of synthetic antibacterial agents . These agents, including fluoroquinolones, function by inhibiting bacterial DNA synthesis through disruption of the enzymes DNA gyrase and topoisomerase IV, leading to breakage of bacterial chromosomes . While this compound itself is an intermediate, its structure embodies key features that are central to the development of bioactive molecules, particularly in the creation of advanced fluoroquinolone antibiotics and other therapeutic agents . Researchers utilize this compound to develop new chemical entities to combat the growing threat of antibacterial resistance. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMLBOMTBTEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Alterations in Drug Targets:the Most Significant Mechanism of Resistance Involves Mutations in the Genes That Encode the Subunits of Dna Gyrase and Topoisomerase Iv.researchgate.netthese Mutations Occur in Specific, Well Defined Regions Known As the Quinolone Resistance Determining Regions Qrdrs .nih.gov

DNA Gyrase (GyrA and GyrB): This is the primary target in most Gram-negative bacteria. cdc.gov Mutations in the gyrA gene, and less commonly the gyrB gene, reduce the binding affinity of fluoroquinolones to the enzyme, rendering the drug less effective. nih.gov

Topoisomerase IV (ParC and ParE): This is the primary target in many Gram-positive bacteria, such as Staphylococcus aureus. cdc.gov Mutations in the parC gene (and occasionally parE) prevent the drug from effectively inhibiting the enzyme. nih.gov

High-level resistance often requires the accumulation of multiple mutations, typically starting with a single mutation in the primary target enzyme, followed by additional mutations in the secondary target. nih.gov

Reduced Intracellular Drug Accumulation:this Mechanism Prevents the Drug from Reaching Its Target in Sufficient Concentrations.

Overexpression of Efflux Pumps: Bacteria possess membrane proteins that can actively pump drugs out of the cell. cdc.gov Mutations that lead to the overexpression of these multidrug-resistance (MDR) efflux pumps are a common cause of resistance. cdc.govnih.gov In E. coli, this can involve mutations in regulatory systems like the mar or sox regulons. nih.gov

Decreased Permeability: Changes in the bacterial outer membrane, such as the modification or reduced expression of porin channels, can limit the passive diffusion of fluoroquinolones into the cell, although this is generally considered a less significant mechanism than target modification or efflux. cdc.gov

Plasmid Mediated Resistance:while Less Common Than Chromosomal Mutations, Resistance Can Also Be Acquired Through Plasmids. These Mobile Genetic Elements Can Carry Genes E.g., Qnr Genes That Encode Proteins That Protect the Target Enzymes or Enzymes That Modify the Drug Itself.

Understanding these resistance mechanisms at the molecular level is crucial for the development of new 2-Bromo-5-fluoroquinoline derivatives that can evade these defenses or inhibit new targets altogether.

Interactive Table: Key Genes in Fluoroquinolone Resistance

Gene Enzyme Subunit Primary Target In Role in Resistance
gyrA DNA Gyrase A Gram-negative bacteria Mutations in the QRDR reduce drug binding affinity.
gyrB DNA Gyrase B Gram-negative bacteria Less frequent mutations also contribute to resistance.
parC Topoisomerase IV C Gram-positive bacteria Mutations in the QRDR are a primary cause of resistance.
parE Topoisomerase IV E Gram-positive bacteria Mutations are less common but can contribute to high-level resistance.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-fluoroquinoline, ¹H NMR and ¹³C NMR are used to map out the proton and carbon framework of the molecule, respectively. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms, leading to a complex and informative spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline (B57606) ring system exhibit distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals are spread over a wider range than in ¹H NMR, and the chemical shifts are highly sensitive to the electronic environment created by the halogen and nitrogen substituents.

Table 1: Representative NMR Data for Halogenated Quinolines and Pyridines

Nucleus Chemical Shift (δ, ppm) Range Multiplicity Coupling Constant (J, Hz) Range
¹H (Aromatic) 7.0 - 8.5 Doublet, Triplet, Multiplet 2 - 9

Note: Specific data for this compound is not publicly available. Data is inferred from related structures like 2-bromo-5-fluoropyridine (B41290) and other substituted quinolines. The concentration of fluoroquinolone solutions can affect the chemical shifts of protons due to self-association phenomena nih.gov.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key absorptions correspond to the vibrations of the aromatic rings and the carbon-halogen bonds.

The spectrum is characterized by several key regions:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N Ring Stretching: These vibrations appear in the 1600-1400 cm⁻¹ region and are characteristic of the quinoline core.

C-F Stretching: A strong absorption band is expected in the 1250-1000 cm⁻¹ region.

C-Br Stretching: This vibration occurs at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Out-of-Plane C-H Bending: These bands in the 900-700 cm⁻¹ region can help confirm the substitution pattern on the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch ~3050-3150 Medium-Weak
Aromatic C=C/C=N Stretch ~1610, 1570, 1480 Medium-Strong
C-F Stretch ~1230 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, particularly the promotion of electrons from π to π* orbitals in conjugated systems. The quinoline ring system of this compound is a chromophore that absorbs UV light. The UV-Vis spectrum typically shows multiple absorption bands corresponding to different π → π* transitions. The positions and intensities of these bands can be affected by solvent polarity. For similar compounds like 2-fluoro-5-bromopyridine, multiple intense band systems have been identified in the UV spectrum nih.gov. The overlapping UV absorption spectra of different fluoroquinolones can present a challenge for simultaneous determination without the use of chemometric tools nih.gov.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition λmax (nm) Range Solvent
π → π* ~230 - 280 Ethanol/Methanol

Note: Data is extrapolated from structurally similar fluoroquinolones and halogenated aromatic systems nih.govnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature is the presence of an isotopic peak at M+2 with nearly equal intensity to the M⁺ peak, which is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) libretexts.org.

Common fragmentation pathways for fluoroquinolones may involve the loss of halogen atoms or cleavage of the quinoline ring system iaea.orglibretexts.org.

Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₅BrFN)

Ion Predicted m/z Description
[M]⁺ 225.96 Molecular ion with ⁷⁹Br
[M+2]⁺ 227.96 Molecular ion with ⁸¹Br
[M-Br]⁺ 147.05 Loss of a bromine radical

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions.

π-π Stacking: Offset face-to-face interactions between the aromatic quinoline rings of adjacent molecules nih.gov.

Halogen Bonding: Non-covalent interactions between the bromine and fluorine atoms of neighboring molecules (e.g., Br···F or Br···N interactions) can play a significant role in the crystal packing nih.govnih.gov.

These interactions dictate the macroscopic properties of the crystalline solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for compounds structurally related to 2-Bromo-5-fluoroquinoline, such as other fluoroquinolone derivatives, are typically performed using specific basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide insights into their molecular structure and electronic behavior. These calculations form the foundation for more detailed analyses, including frontier molecular orbitals, electrostatic potential mapping, and bond characteristics.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

For instance, in a study of a related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the charge transfer that can occur within the molecule, which is fundamental to its reactivity. nih.gov The distribution of these orbitals also reveals the likely sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Structurally Related Compound

Parameter Value (eV)
EHOMO Data not available for this compound
ELUMO Data not available for this compound
Energy Gap (ΔE) Data not available for this compound

Note: Specific values for this compound are not available in the cited literature. The table illustrates the typical data generated from such an analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Generally, MEP maps use a color scale where:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms.

Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green denotes areas of neutral or near-zero potential.

For aromatic and heterocyclic compounds, the MEP map can identify the most reactive sites for chemical reactions. In related fluoroquinolone structures, the negative potential is often localized around electronegative atoms like nitrogen, oxygen, and fluorine, while positive regions may be found near hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis quantifies the stabilization energy associated with these interactions, which are indicative of hyperconjugation and intramolecular charge transfer.

By studying the interactions between donor and acceptor orbitals, NBO analysis can elucidate the nature of chemical bonds and the stability they contribute to the molecule. For example, in computational studies of similar aromatic compounds, NBO analysis is used to investigate the resonance effects and the influence of substituents on the electronic structure.

Reactivity Indices and Chemical Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Key chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).

These indices are instrumental in rationalizing the chemical behavior of molecules in various reactions.

Table 2: Calculated Chemical Descriptors Based on HOMO-LUMO Energies

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Chemical Softness (S) 1 / 2η Data not available
Electrophilicity Index (ω) χ² / 2η Data not available

Note: Specific values for this compound are not available in the cited literature. This table exemplifies the descriptors derived from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluoroquinolone derivatives, QSAR studies are frequently employed to design new analogues with enhanced antibacterial potency. researchgate.netiosrjournals.org

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of fluoroquinolone derivatives with known biological activities. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net Such models can predict the activity of newly designed compounds before their synthesis, thereby guiding the drug discovery process. For instance, modifications at the C-5 position of the fluoroquinolone core have been explored using QSAR to develop derivatives with improved properties. iosrjournals.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This technique is essential in drug discovery for understanding the mechanism of action and for designing more effective drugs.

In the context of fluoroquinolones, molecular docking studies are often performed to investigate their interactions with bacterial enzymes like DNA gyrase and topoisomerase IV, which are their primary targets. nih.govscilit.com For example, docking simulations of novel fluoroquinolone derivatives into the active site of DNA gyrase (PDB ID: 2XCT) can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for their inhibitory activity. nih.gov These simulations help in understanding how modifications to the fluoroquinolone scaffold, including substitutions like those in this compound, might influence binding affinity and antibacterial efficacy.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one
DNA gyrase

Noncovalent Interaction (NCI) and Electron Localization Function (ELF) Analysis

Computational analysis through Noncovalent Interaction (NCI) and Electron Localization Function (ELF) offers profound insights into the chemical bonding and reactivity of a molecule.

Electron Localization Function (ELF) Analysis: The Electron Localization Function provides a quantitative measure of electron localization in a molecule, offering a clear picture of chemical bonds and lone pairs. nih.gov An ELF analysis of this compound would delineate the covalent bonds within the quinoline (B57606) ring structure, as well as the carbon-bromine and carbon-fluorine bonds. It would also highlight the regions of high electron localization corresponding to the lone pairs on the nitrogen, bromine, and fluorine atoms. Such an analysis helps in understanding the molecule's reactivity, identifying potential sites for electrophilic and nucleophilic attack. The ELF is a scalar field whose values range from 0 to 1, where values close to 1 indicate high electron localization, characteristic of covalent bonds and lone pairs.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications, such as in optical computing and data storage. nih.gov The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how easily the electron cloud of the molecule is distorted by an external electric field.

Theoretical predictions of the NLO properties of this compound would involve quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov These calculations would focus on determining the first hyperpolarizability (β) of the molecule. A high value of β indicates a significant NLO response.

A typical computational approach would involve optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable level of theory and basis set. The results are often compared to a standard NLO material, like urea, to gauge their potential. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from such a theoretical study.

ParameterSymbolHypothetical Value for this compound
Dipole MomentμValue (Debye)
Mean PolarizabilityαValue (esu)
First HyperpolarizabilityβValue (esu)

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

The calculated HOMO-LUMO energy gap is also a critical parameter, as a smaller energy gap generally correlates with higher polarizability and, consequently, a larger NLO response. mdpi.com

Mechanistic Studies of Molecular Biological Interactions

Interaction Mechanisms with Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

DNA gyrase and topoisomerase IV are the primary targets for fluoroquinolone compounds in Gram-negative and Gram-positive bacteria, respectively. youtube.comnih.gov Both are heterotetrameric enzymes (GyrA2GyrB2 for gyrase and ParC2ParE2 for topoisomerase IV) that catalyze the breaking and rejoining of double-stranded DNA to resolve topological problems. nih.govplos.org Fluoroquinolones bind to the complex formed between the enzyme and DNA, rather than to the enzyme alone, stabilizing a state where the DNA is cleaved. youtube.comnih.govyoutube.com

Fluoroquinolones stabilize the "cleavage complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme is covalently linked to the broken DNA ends. researchgate.net This action effectively turns the essential enzyme into a cellular toxin. The binding occurs at the interface between the protein subunits and the cleaved DNA. nih.gov

X-ray crystallography studies of fluoroquinolone-gyrase-DNA complexes have revealed key interactions:

Intercalation: The quinolone molecule intercalates into the DNA at the site of the double-strand break. nih.gov

Magnesium Ion Bridge: A non-catalytic magnesium ion, coordinated with water molecules, often mediates hydrogen bonding between the fluoroquinolone and specific amino acid residues on the GyrA (or ParC) subunit, such as Serine-83 and Aspartate-87 (in E. coli numbering). nih.gov

Dual Binding Modes: Research has indicated the existence of at least two distinct binding modes for fluoroquinolones within the cleaved complex. nih.govnih.gov One mode, observed in crystal structures, positions the C-7 ring system of the fluoroquinolone towards the GyrB/ParE subunits. nih.govnih.gov A second, novel interaction mode has been identified where the C-7 ring can interact with the GyrA/ParC subunit, suggesting a more complex binding landscape than previously understood. nih.govnih.gov

This stabilization of the enzyme-DNA complex blocks the progression of replication forks, leading to an inhibition of DNA synthesis and the generation of lethal DNA breaks. nih.govyoutube.comresearchgate.net

Table 1: Key Residues and Interactions in Fluoroquinolone Binding

Component Interacting Residue/Moiety Type of Interaction Reference
DNA Gyrase (GyrA) Serine-83, Aspartate-87 (E. coli) Hydrogen bonding via Mg2+ bridge nih.gov
DNA Cleavage Site Intercalation nih.gov
Fluoroquinolone C3-C4 keto-acid group Coordination with Mg2+ nih.gov

| Fluoroquinolone | C-7 ring system | Interaction with GyrA and GyrB subunits | nih.govnih.gov |

The inhibitory action of fluoroquinolones is a direct consequence of trapping the topoisomerase-DNA cleavage complex. researchgate.netnih.gov The process unfolds through several steps:

Complex Formation: The fluoroquinolone binds to the enzyme-DNA complex, preventing the resealing of the DNA break that the enzyme has created. nih.govnih.gov

Replication Blockade: The stabilized ternary (drug-enzyme-DNA) complex acts as a physical barrier to the cellular machinery involved in DNA replication and transcription. researchgate.netnih.gov

DNA Break Release: The collision of replication forks with the stabilized complex is thought to lead to the release of irreversible and lethal double-strand DNA breaks. researchgate.netnih.gov

The potency of different fluoroquinolones is partly determined by their affinity for either DNA gyrase or topoisomerase IV, or both. youtube.comyoutube.com For instance, compounds with a C8-methoxy group have been shown to be particularly lethal, possibly by stimulating the release of DNA breaks from the trapped complex. researchgate.netnih.gov

Direct DNA Binding Studies (e.g., Intercalation, Electrostatic Interactions)

While the primary mechanism of fluoroquinolones involves the topoisomerase enzymes, direct interactions with DNA also play a role. Studies have shown that these compounds can bind to DNA, primarily through intercalation and electrostatic interactions. researchgate.netresearchgate.net

Intercalation: The planar aromatic ring system of the quinolone structure allows it to insert between the base pairs of the DNA double helix. researchgate.net This mode of binding has been confirmed through UV-Vis absorption titration and fluorescence quenching assays, which show binding constants on the order of 10⁴ M⁻¹. researchgate.net

Electrostatic Interactions: As DNA is a highly charged polyanion, it attracts positively charged molecules. nih.gov Fluoroquinolones can possess positive charges, particularly on substituents like a piperazinyl group, facilitating electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. nih.gov These interactions are often the initial step in the binding process, guiding the molecule to the DNA surface. nih.gov

Spectroscopic studies suggest that the binding of fluoroquinolones to DNA involves a combination of electrostatic interactions with partial intercalation. researchgate.net

Table 2: Summary of Direct DNA Interaction Studies for Fluoroquinolones

Interaction Type Experimental Evidence Significance Reference
Intercalation Hypochromic shift in UV-Vis absorption, fluorescence quenching Disrupts DNA structure, may physically block enzyme function researchgate.net

| Electrostatic Interaction | Affinity of positively charged oligopeptide-quinolone conjugates for DNA | Initial recruitment and positioning of the drug molecule on the DNA | nih.govnih.gov |

Elucidation of Molecular Recognition Pathways

The molecular recognition pathway for fluoroquinolones involves a multi-step process targeting the enzyme-DNA complex. The initial encounter is likely driven by non-specific electrostatic interactions between the drug molecule and the DNA in the vicinity of the bound topoisomerase. nih.gov This is followed by a more specific binding event within the cleavage site.

The structure of the fluoroquinolone itself is critical for this recognition. The core quinolone scaffold, the C-7 substituent, and other modifications dictate the affinity and specificity for the target enzymes. The C-7 substituent, for example, has been shown to interact with both the GyrA/ParC and GyrB/ParE subunits, highlighting its importance in the formation of the stable ternary complex. nih.govnih.gov The discovery of dual binding modes suggests that the molecular recognition is dynamic, possibly allowing the drug to adapt its conformation within the binding pocket to maximize stabilizing interactions. nih.gov This complex interplay of specific hydrogen bonds, water- and ion-mediated contacts, and intercalation governs the molecular recognition pathway that leads to potent inhibition of bacterial type II topoisomerases.

Structure Activity Relationship Sar Studies in 2 Bromo 5 Fluoroquinoline Derivatives for Diverse Activities

Antimicrobial Activity Profile (in vitro mechanistic studies)

Halogenated quinoline (B57606) (HQ) derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogens, including drug-resistant strains. The primary mechanism of action for the broader class of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. rroij.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

In vitro studies on various halogenated quinolines have revealed potent activity against both planktonic cells and bacterial biofilms. For instance, certain derivatives have shown remarkable efficacy in eradicating biofilms of methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net Notably, the mechanism of these specific halogenated quinolines does not appear to primarily involve the disruption of bacterial membranes, a common mode of action for many antimicrobial agents. nih.govresearchgate.net

Beyond their antibacterial effects, halogenated quinolines have also been investigated for their antifungal properties. Studies have shown that some analogues can inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans at low concentrations. researchgate.netnih.gov The antifungal mechanism is suggested to be intracellular, as active compounds were found to penetrate fungal cells. researchgate.netnih.gov The ability of these compounds to also eradicate mature fungal biofilms highlights their potential as broad-spectrum antimicrobial agents. researchgate.netnih.gov

Compound TypeOrganismActivity MetricConcentrationReference
Halogenated Quinoline (HQ-6)MRSA (biofilm)MBEC125 µM nih.gov
Halogenated Quinoline (HQ-3)MRSE (biofilm)MBEC3.0 µM nih.gov
Halogenated Quinoline (HQ-4, HQ-5, HQ-6)VRE (biofilm)MBEC1.0 µM nih.gov
Halogenated Quinoline Analogues (4 compounds)Candida albicans (planktonic)MIC100 nM nih.gov
Halogenated Quinoline Analogues (16 compounds)Cryptococcus neoformans (planktonic)MIC50–780 nM nih.gov
Halogenated Quinoline Analogues (2 compounds)Candida albicans (biofilm)MBEC6.25–62.5 µM nih.gov
Halogenated Quinoline Analogues (2 compounds)Cryptococcus neoformans (biofilm)MBEC6.25–62.5 µM nih.gov

Antiviral Activity Research (molecular binding to viral targets)

The antiviral potential of quinoline derivatives, including fluoroquinolones, has been an area of active research. These compounds have been shown to inhibit a variety of viruses through different mechanisms of action. nih.gov For some viruses, the mechanism is thought to involve the inhibition of viral enzymes that are structurally related to bacterial topoisomerases, such as viral helicases. nih.govnih.gov For retroviruses like HIV, fluoroquinolones have been found to inhibit reverse transcriptase. nih.gov

Recent computational studies have explored the potential of halogenated quinolines as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking and dynamics simulations suggest that fluorine-based quinolines could bind to key viral proteins. nih.gov Potential targets include the spike protein-ACE2 receptor complex and the human serine protease TMPRSS2, both of which are critical for viral entry into host cells. nih.gov Other in silico studies have identified the SARS-CoV-2 main protease (Mpro) as a potential target for fluoroquinolone derivatives. nih.gov The binding of these compounds to the active sites of these proteins could disrupt their function and inhibit viral replication. However, it is important to note that some in vitro studies have found that the antiviral activity of some common fluoroquinolones against SARS-CoV-2 and MERS-CoV is low in cell culture models. nih.gov

Compound ClassViral TargetVirusMechanism/FindingReference
FluoroquinolonesReverse TranscriptaseHIVInhibition of enzyme activity. nih.gov
FluoroquinolonesViral HelicaseRNA viruses (e.g., Dengue, Zika)Inhibition of helicase activity. nih.gov
Fluorine-based QuinolinesSpike-ACE2 complex, TMPRSS2SARS-CoV-2Potential inhibition based on computational studies. nih.gov
Fluoroquinolone DerivativesMain Protease (Mpro)SARS-CoV-2Potential inhibition based on molecular docking studies. nih.gov
Ofloxacin, LevofloxacinViral ReplicationPolyomavirus BKDose-dependent inhibition of viral replication in vitro. nih.gov

Anticancer Activity Research (cellular and enzymatic inhibition mechanisms)

The structural similarities between bacterial DNA gyrase and human topoisomerase II have led to the investigation of fluoroquinolone derivatives as potential anticancer agents. mdpi.comekb.eg Human topoisomerase II is a vital enzyme for managing DNA topology during replication and cell division. Its inhibition can lead to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. nih.govnews-medical.net

Derivatives of 2-bromo-5-fluoroquinoline and other halogenated quinolines have shown significant antiproliferative activity against various cancer cell lines. nih.gov For example, studies on highly brominated quinolines demonstrated potent inhibitory effects on glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) cells. nih.govnih.gov The specific placement of bromine atoms on the quinoline ring was found to be critical for this activity. nih.gov In some cases, the mechanism of action has been linked to the inhibition of human topoisomerase I. nih.gov

The cellular response to treatment with these compounds often involves the disruption of the cell cycle, with many derivatives inducing arrest in the G2/M phase. news-medical.net This is followed by the induction of apoptosis, or programmed cell death, which is a key mechanism for eliminating cancer cells. ekb.eg The ability of certain brominated nitroquinoline derivatives to induce apoptosis underscores their potential as anticancer therapeutic candidates. nih.gov

Compound TypeCancer Cell LineActivity MetricFinding/MechanismReference
Novel Fluoroquinolone AnalogsVarious (NCI-60 panel)IC₅₀4-12 fold greater cytotoxicity than Etoposide. Inhibition of Topoisomerase II. news-medical.net
Ciprofloxacin/Norfloxacin DerivativesBreast and Bladder CancerIC₅₀Induction of G2/M cell cycle arrest and apoptosis/necrosis. Inhibition of Topoisomerase II. nih.gov
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT29IC₅₀ (µg/mL)Values ranged from 5.45–9.6 µg/mL. Induced apoptosis. nih.gov
6-Bromo-5-nitroquinolineC6, HeLa, HT29IC₅₀Showed significant antiproliferative activity and induced apoptosis. nih.gov
3,5,6,7-tetrabromo-8-methoxyquinolineC6, HeLa, HT29IC₅₀Significant inhibitory effects. Inhibited human topoisomerase I. nih.gov

Antitubercular Activity Investigations (specific molecular targets)

Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a major global health challenge, with drug-resistant strains posing a significant threat. nih.gov Fluoroquinolones are important second-line drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.govresearchgate.net The sole molecular target of fluoroquinolones in MTB is DNA gyrase, an enzyme essential for maintaining the topological state of the bacterial DNA. rroij.comnih.gov

Inhibition of MTB DNA gyrase by fluoroquinolone derivatives prevents DNA replication and leads to bacterial cell death. nih.gov Resistance to these drugs in MTB is primarily associated with mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.gov Therefore, a key goal in the development of new antitubercular agents based on the quinoline scaffold is to design compounds that are effective against both wild-type and resistant strains of MTB.

Structure-activity relationship studies have identified several structural features that are beneficial for potent anti-tubercular activity. rroij.com These include the presence of a fluorine atom at the C-6 position and a cyclopropyl (B3062369) group at the N-1 position of the quinolone core. rroij.com Research continues to explore new derivatives, including prodrugs designed to improve penetration through the complex mycobacterial cell wall and enhance efficacy. nih.govmdpi.com

Compound ClassMolecular TargetOrganismKey SAR FindingReference
FluoroquinolonesDNA Gyrase (encoded by gyrA/gyrB)Mycobacterium tuberculosisPrimary target for anti-TB activity. nih.gov
Quinolone DerivativesDNA GyraseMycobacterium tuberculosisC-6 fluorine and N-1 cyclopropyl substituents are advantageous for potent activity. rroij.com
MoxifloxacinDNA GyraseMycobacterium tuberculosisAn important second-line drug for TB treatment. uiowa.edu
Levofloxacin/Ciprofloxacin Ester ProdrugsDNA Gyrase (intended)Mycobacterium tuberculosisDesigned to improve lipophilicity and cell penetration. mdpi.com

Influence of Halogenation and Substituent Effects on Activity

The nature and position of substituents on the quinoline ring are critical determinants of the biological activity and selectivity of its derivatives. Halogenation, in particular, has proven to be a powerful tool in medicinal chemistry for enhancing the therapeutic properties of these compounds.

The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics and is generally considered crucial for potent antibacterial and antitubercular activity by enhancing the inhibition of DNA gyrase. rroij.com In the context of antifungal activity, a fluoro-group at the 6-position has been associated with a broader spectrum of activity. doi.org

The introduction of bromine at various positions has also been shown to significantly influence biological outcomes. In anticancer studies, the presence of bromine atoms at the C-5 and C-7 positions of the quinoline ring was associated with strong antiproliferative effects, whereas substitutions at other positions were less effective or inactive. nih.gov This highlights the high degree of regioselectivity in the structure-activity relationship. The electronic properties of substituents are also important; for instance, the presence of a strong electron-withdrawing nitro group can activate an adjacent bromo group, facilitating further chemical modifications to produce highly active compounds. nih.gov

Advanced Research Applications and Future Directions

2-Bromo-5-fluoroquinoline as a Scaffold for Chemical Biology Probes

Chemical probes are essential small molecules designed to study and manipulate biological systems by interacting with specific proteins or cellular components. The development of effective chemical probes requires a scaffold that is both amenable to chemical modification and possesses inherent properties that facilitate its function. The this compound framework is a promising candidate for the development of novel chemical probes due to its structural and electronic features.

The quinoline (B57606) ring system is a well-established pharmacophore found in numerous biologically active compounds, which can provide a basis for targeting a wide range of proteins. The bromine atom at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions myskinrecipes.com. This allows for the facile introduction of various functional groups, including fluorophores, affinity tags (like biotin), or reactive moieties for covalent labeling of target proteins.

Furthermore, the electron-deficient nature of the fluoroquinoline core can be advantageous in the design of fluorescent probes myskinrecipes.com. The intrinsic fluorescence of some quinoline derivatives can be modulated by the surrounding chemical environment, making them suitable for developing "turn-on" or ratiometric probes that signal the presence of a specific analyte or a change in a biological state. The fluorine atom at the 5-position can enhance the photophysical properties of such probes, including their quantum yield and photostability, and can also be used to fine-tune the electronic properties of the molecule to optimize its interaction with biological targets. While direct examples of chemical probes based specifically on the this compound scaffold are still emerging in the scientific literature, its inherent properties make it a highly attractive starting point for the synthesis of the next generation of chemical biology tools.

Contribution to Scaffold Diversification in Target-Oriented Synthesis

Target-oriented synthesis (TOS) aims to create complex molecules with a predefined biological activity. A key challenge in TOS is the development of diverse molecular scaffolds to explore a wider range of chemical space and improve the chances of identifying potent and selective drug candidates. Scaffold diversification, a strategy within TOS, involves modifying a core molecular structure to generate a library of analogues with varied three-dimensional shapes and functionalities.

This compound is an excellent starting material for scaffold diversification due to its modifiable structure. The bromine atom at the 2-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse set of substituents, including aryl, heteroaryl, alkyl, and amino groups. Each new substituent can significantly alter the steric and electronic properties of the molecule, leading to a diverse library of compounds based on the quinoline core.

Moreover, the quinoline ring itself can undergo various chemical transformations, such as C-H activation at other positions, allowing for further functionalization and the creation of even more complex and diverse scaffolds. The fluorine atom at the 5-position can influence the reactivity of the quinoline ring and can also serve as a site for further modification or as a key element for interaction with biological targets through hydrogen bonding or other non-covalent interactions. The ability to readily generate a multitude of derivatives from a single, readily accessible starting material like this compound is a significant advantage in modern drug discovery, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds.

Potential in Material Science and Organic Optoelectronics (e.g., TADF dyes)

The field of material science is constantly in search of new organic molecules with unique electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The electron-deficient nature of the this compound scaffold makes it an interesting candidate for the development of new materials for these applications myskinrecipes.com.

In the context of OLEDs, there is a significant interest in developing efficient and stable blue light emitters. One promising class of materials for this purpose is thermally activated delayed fluorescence (TADF) emitters. TADF molecules can harvest both singlet and triplet excitons to generate light, leading to potentially 100% internal quantum efficiency. The design of TADF emitters often involves the combination of electron-donating and electron-accepting moieties within the same molecule. The electron-deficient this compound core could serve as an excellent electron-accepting unit in a TADF emitter.

By coupling electron-donating groups to the 2-position of the quinoline ring (via substitution of the bromine atom), it is possible to create donor-acceptor molecules with a small energy gap between their singlet and triplet excited states, a key requirement for efficient TADF. The fluorine atom can further enhance the performance of such materials by fine-tuning their electronic properties and improving their thermal and photochemical stability. While specific examples of TADF dyes based on this compound are not yet widely reported, the fundamental properties of this scaffold suggest that it holds significant promise for the design of novel, high-performance organic electronic materials. Its utility as a building block for organic semiconductors is also an area of active interest, driven by the need for new materials with tailored electronic properties for a variety of electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Bromo-5-fluoroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves bromination of 5-fluoroquinoline using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically affect regioselectivity and byproduct formation. Post-reaction purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Data Consideration : Monitor reaction progress using TLC or HPLC to optimize bromine stoichiometry and avoid over-bromination.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., bromine at C2, fluorine at C5).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 240.0 for C9H6BrFN).
  • X-ray Crystallography (if crystalline): Resolve bond angles and halogen positioning .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity. Store at RT in airtight, light-resistant containers. Dispose of waste via certified hazardous waste services .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen against kinase enzymes or bacterial strains (e.g., E. coli, S. aureus) using MIC assays. Use fluorinated quinoline derivatives as positive controls to benchmark activity .

Advanced Research Questions

Q. How do competing reaction pathways during bromination impact the synthesis of this compound?

  • Methodological Answer : Competing di-bromination or ring-opening can occur under excess Br2 or elevated temperatures. Use kinetic studies (e.g., in-situ IR) to track intermediate formation. Adjust reaction time and stoichiometry to favor mono-bromination .
  • Data Contradiction Analysis : Discrepancies in yields between studies may arise from differences in quinoline substrate purity or solvent polarity. Replicate experiments under inert atmospheres (N2/Ar) to minimize oxidative byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.